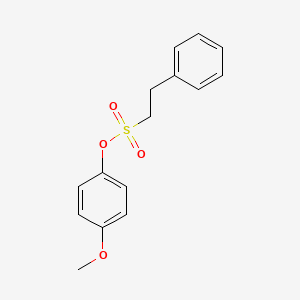
(4-methoxyphenyl) 2-phenylethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl) 2-phenylethanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxyphenyl group and a phenylethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl) 2-phenylethanesulfonate typically involves the reaction of 4-methoxyphenol with 2-phenylethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl) 2-phenylethanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: 4-hydroxyphenyl 2-phenylethanesulfonate.
Reduction: (4-methoxyphenyl) 2-phenylethyl sulfide.
Substitution: Various substituted phenyl 2-phenylethanesulfonates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (4-methoxyphenyl) 2-phenylethanesulfonate is used as a building block for the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for investigating the binding affinities of various enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl) 2-phenylethanesulfonate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl 2-phenylethyl sulfide
- 4-hydroxyphenyl 2-phenylethanesulfonate
- 4-methoxyphenyl 2-phenylethyl ether
Uniqueness
(4-methoxyphenyl) 2-phenylethanesulfonate is unique due to the presence of both a methoxy group and a sulfonate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications. The methoxy group enhances its solubility in organic solvents, while the sulfonate group increases its reactivity towards nucleophiles and electrophiles.
Properties
Molecular Formula |
C15H16O4S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-phenylethanesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-18-14-7-9-15(10-8-14)19-20(16,17)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
SSMWSXPGCGUDJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15043616.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)
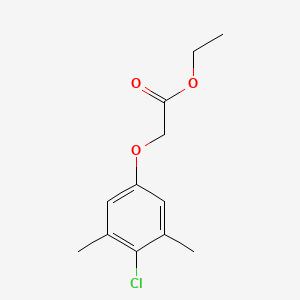
![5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15043638.png)
![N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B15043640.png)
![5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B15043664.png)
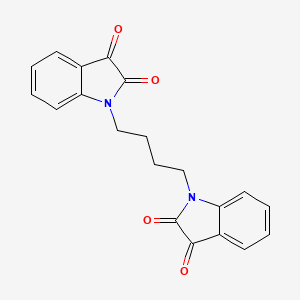
![5-[4-(nonyloxy)phenyl]-3-{(E)-2-[4-(nonyloxy)phenyl]ethenyl}-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B15043681.png)
![5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine](/img/structure/B15043687.png)
![5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15043695.png)
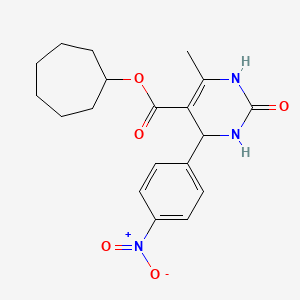
![Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate](/img/structure/B15043711.png)
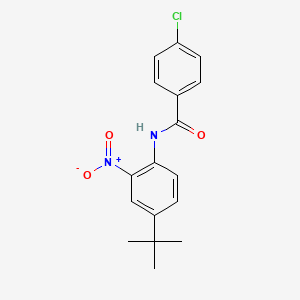
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15043731.png)
